3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
Overview
Description
The compound “3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH) and a phenylethyl group (C6H5-CH2-CH2-). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenylethyl group, and a carboxylic acid group . The exact structure would depend on the specific positions of these groups on the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the aromatic ring could contribute to its stability and possibly its color .Scientific Research Applications
Catalysis and Synthesis : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as an effective catalyst in the synthesis of polyhydroquinoline derivatives. This method is valued for its simplicity, efficiency, and environmental friendliness (Khaligh, 2014).
Crystallography and Structural Analysis : Research on 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, which is structurally related, highlights the detailed crystal structure and hydrogen bonding in these compounds (Wu, Liu, & Ng, 2005).
Polymers and Material Science : Studies on ω-(1-imidazolyl) and ω-[4(5)-imidazolyl]alkanoic acids, which are structurally similar, focus on their synthesis and grafting onto poly(vinylamine) for catalytic applications. These grafted compounds demonstrate significant potential in kinetics and catalysis (Tomko & Overberger, 1985).
Pharmaceutical Applications : The interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives has been studied for its pharmaceutical implications. This research contributes to the understanding of chemical reactions fundamental to drug development (Dmitry et al., 2015).
Coordination Chemistry : Research on manganese coordination polymers derived from carboxylphenyl-based imidazole-4,5-dicarboxylic acids explores their structures and thermal properties. These polymers demonstrate the versatile coordination abilities of imidazole-based ligands (Shi et al., 2015).
Optical Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, structurally similar to the target compound, have been studied for their optical nonlinearity, indicating potential for optical limiting applications (Chandrakantha et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(1-phenylethyl)imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYCCBLTSWHXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-56-8, 3157-27-5 | |
Record name | Desethyl-etomidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-168567 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESETHYL-ETOMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O36CTO4WLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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